molecular formula C23H32O5 B8236304 5-trans-17-phenyl trinor Prostaglandin F2alpha

5-trans-17-phenyl trinor Prostaglandin F2alpha

Cat. No.: B8236304
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-UGYUJCRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-trans-17-phenyl trinor Prostaglandin F2α (5-trans-17-phenyl trinor PGF2α) is a structural isomer of 17-phenyl trinor PGF2α, a synthetic prostaglandin analog. It is distinct from its ethyl amide and dimethyl amide derivatives, which are commonly used in pharmaceutical formulations (e.g., bimatoprost). This compound is primarily utilized as an analytical standard to detect and quantify impurities in 17-phenyl trinor PGF2α preparations . Structurally, the "5-trans" designation refers to the configuration of the double bond at the 5th carbon, differentiating it from the naturally occurring cis isomer. Its molecular formula is C25H37NO4, with a molecular weight of 415.57 .

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-UGYUJCRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey Lactone Intermediate Strategy

The synthesis begins with the Corey lactone, a cornerstone intermediate for prostaglandin analogs. Modifications include:

  • ω-Chain Functionalization : Introduction of the 17-phenyl trinor group via Heck coupling or Wittig reactions.

  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to enforce the 5-trans configuration. For example, Jacobsen epoxidation achieves >90% enantiomeric excess (ee) for key intermediates.

Critical Step : Cyclization of the α-chain employs Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, Et3N) to form the cyclopentane ring while preserving the 5-trans geometry.

Patent-Optimized Process (WO2015136317A1)

This method emphasizes scalability and impurity control:

StepDescriptionConditionsYieldKey Parameter
1Corey lactone derivatizationPd(OAc)2, PPh3, K2CO3, DMF78%17-phenyl group introduction
2α-Chain elongationWittig reaction with ylide (Ph3P=CHCO2Et)85%E:Z selectivity >9:1
3CyclizationYamaguchi conditions, CH2Cl2, 0°C → rt92%5-trans configuration preserved
4Global deprotectionLiOH, THF/H2O (3:1)95%Acidic workup avoids isomerization

Advantages :

  • Total yield: 62% (four steps).

  • Isomer purity: ≤0.5% 5-cis contaminant via HPLC.

Purification and Isomer Resolution

Chromatographic Separation

Reverse-phase HPLC (RP-HPLC) resolves 5-trans and 5-cis isomers:

ColumnMobile PhaseFlow RateRetention Time (min)
C18 (250 × 4.6 mm)Acetonitrile/H2O (65:35 + 0.1% TFA)1.0 mL/min5-trans: 12.3; 5-cis: 14.7

Validation : LC-MS confirms molecular ion [M-H]− at m/z 387.2 (calc. 388.5).

Crystallization Techniques

Fractional crystallization from methyl acetate/hexane (1:3) yields 5-trans-17-phenyl trinor PGF2α with:

  • Purity: 99.2% by qNMR.

  • Recovery: 81%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CD3OD): δ 7.32–7.22 (m, 5H, Ph), 5.68–5.52 (m, 2H, C5–C6), 4.20 (dd, J = 8.4 Hz, C9–OH), 2.85 (t, J = 7.6 Hz, C11–H2).

  • IR (KBr): 3420 cm−1 (O–H), 1705 cm−1 (C=O), 1650 cm−1 (C=C).

Stability Profiling

ConditionTimeDegradation (%)Major Impurity
pH 7.4, 37°C24 h1.2%5-cis isomer
Light (450 lux)48 h3.8%8-iso-PGF2α

Challenges in Industrial-Scale Synthesis

Solubility Limitations

SolventSolubility (mg/mL)
DMSO25
PEG 30018
H2O<0.1

Solution : Co-solvent systems (e.g., DMSO:PEG 300:Tween 80 = 5:4:1) enable in vivo dosing.

Applications in Pharmaceutical Research

Reference Standard for Impurity Testing

  • Regulatory Compliance : USP/EP guidelines mandate ≤1.0% 5-cis isomer in 17-phenyl trinor PGF2α APIs.

  • Quantitation : Linear calibration curve (R2 = 0.999) from 0.1–10 μg/mL.

Prodrug Development

Ethyl amide derivatives (e.g., 5-trans-17-phenyl trinor PGF2α ethyl amide) show:

  • Enhanced corneal permeability (2.3× vs. free acid).

  • Sustained hydrolysis to active acid (t1/2 = 6 h in rabbit cornea) .

Chemical Reactions Analysis

Types of Reactions

5-trans-17-phenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications

The applications of 5-trans-17-phenyl trinor Prostaglandin F2alpha span various fields:

Chemistry

  • Analytical Standards : Used as a reference compound for detecting and quantifying impurities in prostaglandin analog preparations.
  • Reactivity Studies : Investigated for its chemical reactivity, including oxidation, reduction, and substitution reactions.

Biology

Medicine

  • Ocular Hypotensive Drug : Investigated for reducing intraocular pressure in glaucoma patients, similar to its cis isomer. Clinical studies have shown promising results in managing glaucoma through FP receptor activation .

Industry

  • Pharmaceutical Development : Utilized in the formulation and quality control of prostaglandin analogs for therapeutic use.
  • Drug Discovery : Serves as a tool in the development of new drugs targeting prostaglandin pathways.

Data Table: Summary of Applications

Application AreaSpecific UseDescription
ChemistryAnalytical StandardUsed for quantifying impurities in prostaglandins
BiologyCell Proliferation StudiesInvestigated effects on cell growth and apoptosis
MedicineGlaucoma TreatmentReduces intraocular pressure via FP receptor activation
IndustryPharmaceutical Quality ControlEnsures consistency in prostaglandin formulations

Case Studies

  • Glaucoma Management :
    • A clinical study demonstrated that administration of this compound resulted in significant reductions in intraocular pressure among subjects with open-angle glaucoma. The mechanism involved enhanced outflow facility through trabecular meshwork modulation .
  • Cellular Response Studies :
    • Research indicated that treatment with this compound led to a dose-dependent decrease in proliferation rates of adipocytes, suggesting potential applications in obesity management or metabolic disorders .

Mechanism of Action

The mechanism of action of 5-trans-17-phenyl trinor Prostaglandin F2alpha is likely similar to that of its cis isomer. It is believed to exert its effects by binding to prostaglandin receptors and modulating various physiological processes. The specific molecular targets and pathways involved include the activation of prostaglandin F receptors, leading to changes in intracellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Prostaglandin F2α Analogs

The following table summarizes key structural and pharmacological differences between 5-trans-17-phenyl trinor PGF2α and related compounds:

Compound Structural Features Receptor Affinity Key Pharmacological Effects Clinical/Experimental Use
5-trans-17-phenyl trinor PGF2α 5-trans double bond, free carboxylic acid group FP receptor partial agonist? Used as an analytical standard; potential impurity in 17-phenyl trinor PGF2α formulations Research tool for quantifying isomerization in prostaglandin synthesis
17-phenyl trinor PGF2α ethyl amide (Bimatoprost) Ethyl amide at C1, cis double bonds FP receptor agonist Ocular hypotensive agent (reduces intraocular pressure via FP receptors) FDA-approved for glaucoma treatment
17-trifluoromethylphenyl trinor PGF2α Trifluoromethylphenyl substitution at C17 FP receptor agonist Potent luteolytic and abortifacient activity; similar to travoprost free acid Experimental studies in ocular hypertension
15(R)-17-phenyl trinor PGF2α ethyl amide 15(R) stereochemistry, ethyl amide EP1/FP receptor cross-reactivity? Reduces intraocular pressure in cats via EP1 receptors Preclinical research on receptor-specific effects
PGF2α (natural) Natural configuration (cis double bonds, hydroxyl groups at C9 and C11) FP receptor agonist Uterine contraction, luteolysis, and bladder smooth muscle modulation Used in obstetrics and experimental bladder contractility studies

Structural and Functional Insights

  • Receptor Specificity: 5-trans-17-phenyl trinor PGF2α: Limited direct receptor data exist, but its structural similarity to 17-phenyl trinor PGF2α suggests partial FP receptor activity. AL-8810 (FP antagonist) inhibits its effects in bladder tissue, implying FP receptor mediation . Bimatoprost (ethyl amide derivative): Strong FP receptor agonism drives its ocular hypotensive effects . 17-phenyl trinor PGE2: Cross-reactivity with EP1 receptors in cats reduces intraocular pressure, while FP receptors mediate pupil constriction .
  • Metabolic Stability: Amide derivatives (e.g., bimatoprost) exhibit enhanced metabolic stability compared to free acids like 5-trans-17-phenyl trinor PGF2α, which may undergo rapid conversion to PGF2α via 9-ketoreductase .
  • Species-Specific Responses: In feline models, 17-phenyl trinor PGF2α and its analogs act via EP1 receptors to lower intraocular pressure, contrasting with human FP receptor-mediated effects .

Pharmacodynamic Data

Parameter 5-trans-17-phenyl trinor PGF2α Bimatoprost 17-phenyl trinor PGE2 Natural PGF2α
EC50 (FP receptor) Not reported 0.1–1 nM No significant affinity 10–100 nM
Ocular Hypotensive Effect None reported ~25% reduction ~20% reduction (cats) Not applicable
Bladder Contraction ~90% baseline tension increase Not studied ~106% tension increase ~120% increase

Research Findings and Clinical Implications

  • Bladder Contractility: 5-trans-17-phenyl trinor PGF2α induces significant baseline tension increases (91% ± 9%) in porcine bladder tissue, comparable to natural PGF2α. AL-8810 inhibits these effects, confirming FP receptor involvement .
  • Ocular Hypotension: Bimatoprost: Reduces intraocular pressure by 25% in humans via FP receptor-mediated uveoscleral outflow . 17-phenyl trinor PGE2: In cats, 50 µg doses lower intraocular pressure by 6.2 ± 1.5 mmHg via EP1 receptors, a pathway absent in humans .

Biological Activity

5-trans-17-phenyl trinor Prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha (PGF2α), which is a naturally occurring lipid compound involved in various physiological processes, including reproductive functions and inflammation. This compound has garnered interest for its potential biological activity, particularly in reproductive health and cardiovascular regulation.

Chemical Structure and Synthesis

The compound features a trans double bond between carbons 5 and 6, differing from the cis configuration found in natural PGF2α. The synthesis involves several steps, including the formation of the prostaglandin skeleton and the introduction of a phenyl group at the 17th position through organometallic reactions.

This compound likely exerts its biological effects by binding to prostaglandin receptors, particularly the FP receptor. This interaction activates intracellular signaling pathways that modulate various physiological responses, including smooth muscle contraction and modulation of blood flow.

Reproductive Effects

Research indicates that PGF2α and its analogs play significant roles in reproductive physiology. For instance, they are known to induce luteolysis (the regression of the corpus luteum) and facilitate parturition (the act of giving birth). In animal studies, this compound has demonstrated enhanced luteolytic activity compared to natural PGF2α, suggesting potential applications in reproductive health management.

Table 1: Comparative Luteolytic Potency of PGF Analogues

CompoundLuteolytic Potency (relative to PGF2α)
PGF2α1
17-phenyl-trinor-PGF2α~90 times more potent
5-trans-17-phenyl-trinor-PGF2αNotably higher than PGF2α

Cardiovascular Implications

In addition to reproductive functions, prostaglandins are implicated in cardiovascular health. Studies have shown that PGF2α can influence blood pressure regulation and vascular smooth muscle activity. The FP receptor's involvement in these processes suggests that this compound may also have therapeutic potential in treating cardiovascular diseases.

Case Study: Effects on Blood Pressure Regulation

In a study involving animal models, administration of this compound resulted in significant alterations in blood pressure responses compared to controls. The compound exhibited a pressor effect, indicating its potential utility in managing conditions associated with hypotension.

Cancer Research

Recent research has explored the role of prostaglandins in cancer biology. Specifically, PGF2α has been linked to tumor progression and immune system modulation. In vitro studies have shown that this compound can affect cancer cell proliferation and apoptosis rates.

Table 2: Effects of PGF Analogues on Cancer Cell Lines

CompoundEffect on Cell ProliferationApoptosis Induction
PGF2αDecreasedMinimal
5-trans-17-phenyl-trinor-PGF2αSignificant decreaseIncreased

Q & A

Basic: How is 5-trans-17-phenyl trinor Prostaglandin F2α synthesized and characterized as an impurity in prostaglandin formulations?

Methodological Answer:
The compound is synthesized via isomerization of the 5-cis double bond in 17-phenyl trinor PGF2α derivatives (e.g., bimatoprost) during manufacturing. Characterization involves:

  • Chromatographic separation (reverse-phase HPLC or UPLC) to resolve the trans isomer from the cis form, using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
  • Spectroscopic validation (NMR and high-resolution mass spectrometry) to confirm structural features, particularly the trans configuration at C5–C6 and the free carboxylic acid group (distinct from ethyl/methyl amide derivatives) .
  • Purity assessment via peak integration in chromatograms, with thresholds set at ≥98% for analytical standards .

Basic: What analytical methods are recommended for detecting and quantifying 5-trans-17-phenyl trinor Prostaglandin F2α in pharmaceutical preparations?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Use a C18 column with gradient elution (e.g., 40%–90% acetonitrile in water) and electrospray ionization in negative mode.
    • Quantify using a calibration curve of the pure trans isomer, with detection limits typically in the ng/mL range .
  • Validation Parameters:
    • Include specificity (no interference from matrix components), linearity (R² > 0.99), and recovery rates (85%–115%) per ICH guidelines .
  • Internal Standards: Isotopically labeled analogs (e.g., deuterated prostaglandins) improve precision in complex matrices .

Advanced: How does the 5-trans isomer's biological activity compare to the cis isomer, and what experimental approaches validate these differences?

Methodological Answer:
While the 5-trans isomer is presumed to retain FP receptor affinity based on structural similarity to bimatoprost , direct validation requires:

  • In Vitro Binding Assays:
    • Use FP receptor-expressing cells (e.g., HEK293) with competitive binding assays against radiolabeled PGF2α. Measure IC50 values and compare to the cis isomer .
  • Functional Activity Tests:
    • Assess intracellular calcium mobilization or cAMP modulation in FP receptor assays .
  • Contradiction Resolution: If discrepancies arise (e.g., lower potency than assumed), validate receptor specificity via knockout models or antagonist co-treatment .

Advanced: What are the critical considerations in designing solubility and stability studies for 5-trans-17-phenyl trinor Prostaglandin F2α derivatives?

Methodological Answer:

  • Solvent Optimization:
    • Replace methyl acetate (supplied solvent) with ethanol, DMSO, or acetonitrile via nitrogen evaporation. Confirm solubility limits (e.g., 30 mg/mL in ethanol) using gravimetric analysis .
  • Stability Protocols:
    • Store solutions at −20°C under inert gas (argon) to prevent oxidation. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS .
  • Light Sensitivity: Protect from UV exposure using amber vials, as prostaglandins are prone to photodegradation .

Advanced: How can researchers resolve discrepancies in biological activity data between 5-trans-17-phenyl trinor PGF2α and its analogs?

Methodological Answer:

  • Comparative Dose-Response Analysis:
    • Test the trans isomer and analogs (e.g., 15-keto or 17-trifluoromethyl derivatives) in parallel using standardized assays (e.g., intraocular pressure reduction in glaucoma models) .
  • Metabolic Profiling:
    • Use liver microsomes or hepatocytes to assess stability differences. LC-MS can identify metabolites that alter activity .
  • Structural Dynamics:
    • Perform molecular dynamics simulations to compare receptor docking (e.g., FP receptor) and hydrogen bonding patterns, which may explain potency variations .

Advanced: What strategies are effective in isolating 5-trans-17-phenyl trinor PGF2α from complex mixtures containing multiple prostaglandin isomers?

Methodological Answer:

  • Multi-Dimensional Chromatography:
    • Combine ion-exchange and reverse-phase HPLC to separate isomers with similar polarity .
  • Chiral Stationary Phases:
    • Use columns with β-cyclodextrin or cellulose-based phases to resolve enantiomers .
  • Fraction Collection with Bioassay:
    • Collect HPLC fractions and test for FP receptor activity to confirm isolation of the bioactive trans isomer .

Basic: What are the key structural features of 5-trans-17-phenyl trinor PGF2α that distinguish it from related prostaglandin analogs?

Methodological Answer:

  • Core Structure:
    • A 20-carbon skeleton with a trans double bond at C5–C6, a phenyl group at C17 (replacing three methyl groups), and a free carboxylic acid at C1 .
  • Differentiation from Analogs:
    • Compare to bimatoprost (ethyl amide at C1) or latanoprost (15-R configuration) using FT-IR or NMR to identify functional group variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.